molecular formula C18H23FN4O8 B606989 Piflufolastat CAS No. 1423758-00-2

Piflufolastat

Katalognummer: B606989
CAS-Nummer: 1423758-00-2
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: OLWVRJUNLXQDSP-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piflufolastat, also known as this compound F-18, is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used to detect and localize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Piflufolastat F-18 wird durch einen mehrstufigen Prozess synthetisiert, der die Einarbeitung des radioaktiven Isotops Fluor-18 beinhaltet. Die Synthese beginnt mit der Herstellung eines Vorläufermoleküls, das dann mit Fluor-18 unter Verwendung nukleophiler Substitutionsreaktionen radioaktiv markiert wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und spezifischer Katalysatoren, um eine hohe radiochemische Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound F-18 beinhaltet automatisierte Synthesemodule, die die radioaktiven Materialien sicher und effizient handhaben können. Diese Module sind so konzipiert, dass sie die Synthese, Reinigung und Formulierung des Endprodukts unter strengen Qualitätskontrollmaßnahmen durchführen können. Der Produktionsprozess ist optimiert, um die Verbindung in einer Form zu erzeugen, die für die intravenöse Injektion geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piflufolastat F-18 unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Die Verbindung ist unter physiologischen Bedingungen relativ stabil, kann aber im Laufe der Zeit Hydrolyse und andere Abbaureaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das gebildet wird, ist this compound F-18, das für die PET-Bildgebung verwendet wird. Abbauprodukte können verschiedene hydrolysierte Formen der Verbindung umfassen, die typischerweise während des Reinigungsprozesses entfernt werden .

Wissenschaftliche Forschungsanwendungen

Clinical Utility in Prostate Cancer Management

Piflufolastat F-18 is particularly valuable for detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels. A pivotal phase 3 trial, known as the CONDOR trial, demonstrated that this imaging agent can lead to significant changes in treatment management. In a subset of patients with PSA levels below 0.5 ng/mL, this compound F-18 imaging resulted in a management change for 39.1% of participants, with 74.1% of those changes involving an escalation of treatment from local salvage therapy to systemic therapy .

Key Findings from the CONDOR Trial

  • Patient Cohort : 208 men with a median baseline PSA of 0.8 ng/mL.
  • Localization Rate : Achieved a correct localization rate between 84.8% and 87.0%.
  • Disease Detection Rate : Reported between 59% and 66%.
  • Management Changes : 63.9% of patients had their intended management altered post-imaging .

Cost-Effectiveness Analysis

A recent study assessed the cost-effectiveness of this compound F-18 compared to other imaging modalities such as fluciclovine F-18 and gallium-68 PSMA-11. The analysis indicated that this compound F-18 was the most cost-effective option for diagnosing and staging prostate cancer, providing greater quality-adjusted life years (QALYs) at a lower incremental cost-effectiveness ratio (ICER) compared to its counterparts .

Imaging ModalityLYs (Life Years)QALYsICER ($/QALY)
This compound F-186.805.33$21,122
Fluciclovine F-186.585.12$124,330
Gallium68-PSMA-116.765.30$55,836
Standard of Care Imaging---

Case Studies and Research Insights

  • Impact on Clinical Decision-Making : In a study involving patients undergoing initial staging, this compound F-18 detected PSMA-avid lesions in approximately 65.5% of cases, influencing subsequent treatment decisions significantly .
  • SUV Analysis : The OSPREY trial analyzed standardized uptake values (SUV) from this compound F-18 PET scans, revealing that SUVpeak increased with rising baseline PSA levels and Gleason scores, indicating higher tumor activity in more aggressive cancer forms .
  • Safety Profile : The compound has shown a favorable safety profile with minimal adverse reactions reported, including headaches and fatigue at rates below 2% .

Wirkmechanismus

Piflufolastat F-18 binds to cells that express prostate-specific membrane antigen, including malignant prostate cancer cells. The compound is a fluorine-18 labeled small-molecule PSMA inhibitor that enables positron emission tomography imaging. Upon binding to PSMA, the radioactive fluorine-18 emits positrons, which are detected by PET scanners to produce detailed images of PSMA-expressing tissues. This mechanism allows for the precise localization of prostate cancer lesions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Piflufolastat: this compound F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .

Biologische Aktivität

Piflufolastat F-18, also known as [F-18]-DCFPyL, is a radiopharmaceutical developed for imaging prostate cancer. It binds specifically to prostate-specific membrane antigen (PSMA), allowing for enhanced visualization of cancerous tissues during positron emission tomography (PET) scans. Approved by the FDA in May 2021 and by the EMA in July 2023, this compound is utilized primarily for staging and detecting prostate cancer metastases or recurrences based on elevated prostate-specific antigen (PSA) levels .

This compound targets PSMA, a transmembrane glycoprotein that is significantly overexpressed in prostate cancer tissues compared to normal tissues. This binding facilitates the localization of cancerous lesions during imaging procedures. The specific mechanism involves:

  • Binding Affinity : this compound exhibits high affinity for PSMA, which is critical for accurate imaging.
  • Radiation Emission : As a positron-emitting agent, it allows for the detection of PSMA-positive lesions through PET imaging.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Distribution : After intravenous administration, it primarily distributes to the kidneys (16.5%), liver (9.3%), and lungs (2.9%) within 60 minutes .
  • Elimination : Approximately 50% of the administered dose is excreted in urine within 8 hours, indicating rapid clearance from the body.
  • Half-life : The distribution half-life is approximately 0.17 hours, while the elimination half-life is around 3.47 hours .

Biodistribution Studies

A study involving nine patients evaluated the biodistribution and radiation dosimetry of this compound. The results indicated significant uptake in prostate cancer lesions, reinforcing its utility in clinical settings .

OrganPercentage Uptake (%)
Kidneys16.5
Liver9.3
Lungs2.9
Prostate LesionsHigh uptake observed

OSPREY Trial

The OSPREY trial assessed the effectiveness of this compound in patients with high-risk prostate cancer candidates for surgery. Results showed that:

  • Positive Predictive Value : High rates of confirmed metastatic cancer were found in patients with positive PET findings.
  • Clinical Utility : The study concluded that this compound PET/CT can reliably detect sites of disease in men with suspected metastatic prostate cancer .

CONDOR Trial

This trial focused on patients with rising PSA levels post-surgery. Findings included:

  • Detection Rates : Enhanced detection rates of recurrent disease were reported, supporting the use of this compound as a diagnostic tool in clinical practice .

Adverse Effects and Safety Profile

This compound has a well-established safety profile with minimal adverse effects reported during clinical trials. The most common issues include:

  • Radiation Exposure : As with all radiopharmaceuticals, there are considerations regarding radiation exposure; however, safety measures are implemented to mitigate risks.
  • Overdosage Management : In cases of overdose, hydration and frequent bladder voiding are recommended to reduce radiation absorption .

Eigenschaften

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.